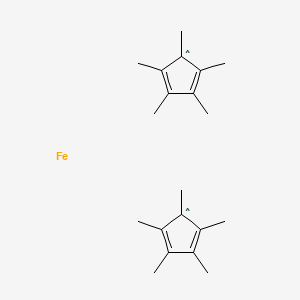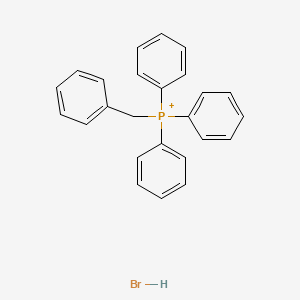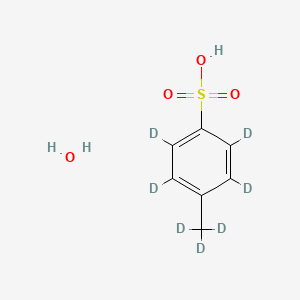
Sodium 2-Naphthalenemethanesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-Naphthalenemethanesulfinate is a sulfinate reagent bearing a naphthalene moiety. It is widely used in organic synthesis due to its ability to participate in various chemical reactions. The compound has the empirical formula C11H9NaO2S and a molecular weight of 228.24 . It is known for its role in the late-stage functionalization of nitrogen-containing heterocycles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium sulfinates, including Sodium 2-Naphthalenemethanesulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction is typically carried out in large reactors with precise control over reaction parameters to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-Naphthalenemethanesulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in substitution reactions to form various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like water or organic solvents .
Major Products Formed: The major products formed from these reactions include sulfonates, sulfides, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
Sodium 2-Naphthalenemethanesulfinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Sodium 2-Naphthalenemethanesulfinate exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The naphthalene moiety provides an electron-rich aromatic framework, allowing the compound to participate in nucleophilic substitution and other reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or other reactants .
Comparación Con Compuestos Similares
- Sodium 2-bromoethanesulfonate
- Sodium 1-Phenoxy-methanesulfinate
- Sodium 2-mercaptoethanesulfonate
Comparison: Compared to these similar compounds, Sodium 2-Naphthalenemethanesulfinate is unique due to its naphthalene moiety, which provides additional reactivity and versatility in chemical reactions. This makes it particularly useful for the late-stage functionalization of complex molecules, a feature that is not as prominent in other sulfinates .
Propiedades
Fórmula molecular |
C11H9NaO2S |
|---|---|
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
sodium;naphthalen-2-ylmethanesulfinate |
InChI |
InChI=1S/C11H10O2S.Na/c12-14(13)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2,(H,12,13);/q;+1/p-1 |
Clave InChI |
FIUBTIUINOLGCP-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CS(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B12059810.png)





![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)
![1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)


![1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2](/img/structure/B12059868.png)


